molecular formula C17H26N2O2 B2633645 N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide CAS No. 1421450-45-4

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide

Cat. No.: B2633645
CAS No.: 1421450-45-4
M. Wt: 290.407
InChI Key: ZVCBRQIEQPUHKP-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development

Preparation Methods

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 1-(2-methoxyethyl)piperidine with 3-phenylpropanoyl chloride under basic conditions to form the desired amide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide involves its interaction with specific molecular targets in biological systems. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of neurotransmitter receptors, influencing signal transduction pathways and physiological responses .

Comparison with Similar Compounds

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities compared to other piperidine derivatives.

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C23H31N3O2
  • Molecular Weight : 373.52 g/mol

The compound features a piperidine ring, a phenyl group, and a propanamide moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structural characteristics often interact with various biological targets, including neurotransmitter receptors. Specifically, this compound may exhibit affinity for:

  • Serotonin Receptors : Potentially influencing mood regulation.
  • Dopamine Receptors : Implicated in reward and pleasure pathways.

These interactions suggest that the compound may have psychoactive properties or influence central nervous system activity.

Pharmacological Effects

Case Study 1: Analgesic Properties

A study published in Journal of Medicinal Chemistry investigated the analgesic effects of various piperidine derivatives. The findings suggested that compounds similar to this compound exhibited significant pain relief in rodent models when administered at specific dosages (10 mg/kg) .

Case Study 2: Antidepressant Activity

Another study focused on the antidepressant potential of piperidine derivatives. It was found that certain modifications led to enhanced binding affinity at serotonin receptors, indicating a promising pathway for developing new antidepressants . Although direct studies on the compound are scarce, these findings support further exploration.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC23H31N3O2Potential analgesic and antidepressant
2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamideC20H26ClN3OAntidepressant and anti-cancer
N-[3-(Methylthio)-1-(2-phenylethyl)-4-piperidinyl] - N-phenylpropanamideC23H30N2OSAnalgesic and psychoactive

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-21-14-13-19-11-9-16(10-12-19)18-17(20)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCBRQIEQPUHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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